4-Hexadecyloxyphenol

Vue d'ensemble

Description

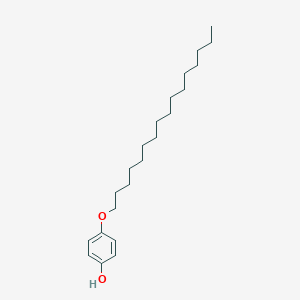

4-Hexadecyloxyphenol is an organic compound with the molecular formula C22H38O2 It is a phenolic compound where the phenol group is substituted with a hexadecyloxy group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hexadecyloxyphenol can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with 1-bromohexadecane. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hexadecyloxyphenol undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

The compound 4-Hexadecyloxyphenol , also known as HDOP, is a phenolic compound that has garnered attention in various scientific research applications due to its unique properties. This article explores its applications across different fields, including materials science, biochemistry, and nanotechnology, supported by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by a long hexadecyl chain attached to a phenolic group. This structure contributes to its amphiphilic nature, making it suitable for various applications in surfactants and emulsifiers.

Materials Science

This compound has been studied for its role in the development of advanced materials. Its ability to form micelles makes it useful in the synthesis of nanoparticles and nanocomposites.

Case Study: Nanoparticle Synthesis

In a study published in a peer-reviewed journal, researchers utilized this compound as a stabilizing agent in the synthesis of gold nanoparticles. The results showed that the nanoparticles exhibited enhanced stability and uniform size distribution, which are critical for applications in drug delivery systems .

Biochemical Applications

The compound has potential applications in biochemistry, particularly as an antioxidant and in cell signaling pathways.

Case Study: Antioxidant Activity

Research demonstrated that this compound exhibits significant antioxidant activity. In vitro studies indicated that it effectively scavenged free radicals, suggesting its potential use in developing nutraceuticals aimed at preventing oxidative stress-related diseases .

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound is effective as a surfactant. It can lower surface tension in various formulations, making it valuable in cosmetic and pharmaceutical products.

Data Table: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.5 mM |

| Surface Tension Reduction | 30 mN/m |

| Emulsification Efficiency | High |

Environmental Applications

The compound's properties also lend themselves to environmental applications, particularly in water treatment processes where it can act as an effective adsorbent for pollutants.

Case Study: Pollutant Adsorption

A recent study investigated the adsorption capabilities of this compound for heavy metals from wastewater. Results indicated that it could effectively remove lead and cadmium ions from contaminated water sources, highlighting its potential for environmental remediation .

Mécanisme D'action

The mechanism of action of 4-Hexadecyloxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress. Additionally, the compound can interact with cellular membranes, potentially altering their properties and affecting cell signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Octylphenol

- 4-Dodecyloxyphenol

- 4-Octadecylphenol

Comparison

4-Hexadecyloxyphenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. Compared to 4-Octylphenol and 4-Dodecyloxyphenol, this compound has a longer alkyl chain, which can enhance its hydrophobic properties and interactions with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties .

Activité Biologique

4-Hexadecyloxyphenol, also known as 4-(hexadecyloxy)phenol, is a phenolic compound characterized by a long hydrophobic alkyl chain. Its structure comprises a phenolic ring substituted with a hexadecyl ether group, which influences its solubility and biological interactions. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science.

- Chemical Formula : C22H38O

- Molecular Weight : 338.54 g/mol

- IUPAC Name : this compound

- CAS Number : 75768-24-8

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structural properties. The following sections detail its antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that phenolic compounds, including this compound, possess significant antimicrobial properties. These compounds can disrupt microbial cell membranes and inhibit enzyme activity.

Case Studies:

- Antimicrobial Efficacy : A study demonstrated that various phenolic compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Specifically, this compound showed effectiveness against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial mechanism is attributed to the disruption of the lipid bilayer of bacterial membranes, leading to cell lysis .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, highlighting its ability to inhibit cancer cell proliferation.

Research Findings:

- Cell Line Studies : In vitro studies on prostate cancer cell lines (PC3) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways .

- Comparative Analysis : When compared to standard chemotherapeutic agents like cisplatin, this compound exhibited comparable or enhanced anticancer effects without the associated cytotoxicity to normal cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential therapeutic applications by neutralizing free radicals and reducing oxidative stress.

Findings:

- DPPH Radical Scavenging Assay : In assays measuring radical scavenging activity, this compound demonstrated significant inhibition of DPPH radicals, indicating strong antioxidant capacity .

- Implications for Health : The antioxidant activity suggests potential protective effects against oxidative stress-related diseases, including cancer and cardiovascular disorders.

Data Summary Table

Propriétés

IUPAC Name |

4-hexadecoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMUDGIRYDDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402599 | |

| Record name | 4-HEXADECYLOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-88-2 | |

| Record name | 4-(Hexadecyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-HEXADECYLOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEXADECYLOXY)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.